Temurtide

Description

Properties

IUPAC Name |

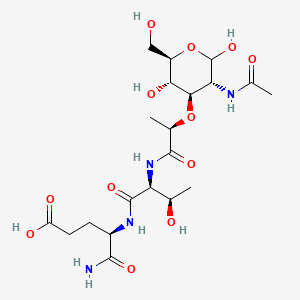

(4R)-4-[[(2S,3R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O12/c1-7(26)13(19(33)23-10(17(21)31)4-5-12(28)29)24-18(32)8(2)35-16-14(22-9(3)27)20(34)36-11(6-25)15(16)30/h7-8,10-11,13-16,20,25-26,30,34H,4-6H2,1-3H3,(H2,21,31)(H,22,27)(H,23,33)(H,24,32)(H,28,29)/t7-,8-,10-,11-,13+,14-,15-,16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYIUAIQSRVQR-BLNLWOAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is widely used for peptide analogs like this compound due to its efficiency in iterative coupling and purification. The process typically involves:

- Resin Selection : A Wang or Rink amide resin is chosen to anchor the C-terminal glutamic acid.

- Amino Acid Activation : D-Glu-NH₂ is activated using benzotriazole-based reagents (e.g., HBTU or HOBt) in the presence of N,N-diisopropylethylamine (DIPEA).

- Coupling Steps : Sequential coupling of Thr and N-acetylmuramic acid derivatives follows, with each step monitored via Kaiser or chloranil tests.

- Acetylation : The N-terminus is acetylated using acetic anhydride to yield the final product.

A critical challenge in SPPS is the solubility of the muramyl component, which often requires polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production. Key steps include:

- Protection of Functional Groups :

- Fragment Condensation :

- Global Deprotection : Hydrogenolysis or acidolysis removes protecting groups, yielding this compound.

Analytical Characterization and Quality Control

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% trifluoroacetic acid) is used to assess purity. This compound typically elutes at 12–14 minutes under these conditions.

Spectroscopic Validation

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 523.51 [M+H]⁺.

- Nuclear Magnetic Resonance (NMR) :

Comparative Analysis of Synthetic Routes

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Purity | ≥95% | ≥90% |

| Stereochemical Control | Excellent (≥98% ee) | Moderate (85–90% ee) |

| Scale-Up Feasibility | Limited by resin capacity | High |

Table 1: Comparison of synthetic methods for this compound.

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost-effective reagents and reduced reaction steps. A patented method involves:

- Enzymatic Resolution : Lipases or proteases selectively hydrolyze L-Glu impurities, enhancing enantiomeric excess.

- Continuous Flow Chemistry : Microreactors improve mixing and heat transfer during coupling, reducing side reactions.

- Crystallization : Ethanol-water mixtures precipitate this compound with >99% purity, avoiding costly chromatography.

Chemical Reactions Analysis

Types of Reactions

TEMURTIDE undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its properties.

Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms with altered functional groups .

Scientific Research Applications

TEMURTIDE has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of peptide synthesis and modification.

Biology: Its immunomodulatory properties make it valuable in research on immune response mechanisms.

Medicine: this compound is explored as an adjuvant in vaccine formulations to enhance immune responses.

Industry: It is used in the development of immunotherapeutic agents and diagnostic tools.

Mechanism of Action

TEMURTIDE exerts its effects by interacting with specific receptors on immune cells. It activates macrophages and dendritic cells, leading to the production of cytokines and other immune mediators. This activation enhances both cell-mediated and humoral immune responses, making this compound an effective adjuvant in vaccines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Temurtide belongs to a broader family of MDP derivatives and synthetic adjuvants. Below is a detailed comparison with structurally and functionally related compounds:

Water-Soluble MDP Derivatives

Murabutide Structure: A non-pyrogenic MDP derivative with a butyl ester group replacing the lipid tail. Mechanism: Activates NOD2 but avoids excessive pro-inflammatory cytokine release. Advantages: Lower toxicity than lipid-soluble counterparts; suitable for prophylactic vaccines.

Immune Profile: Balances Th1/Th2 responses but prioritizes antibody production, making it ideal for pathogens requiring neutralization (e.g., SARS-CoV-2) .

Lipid-Soluble MDP Derivatives

Mifamurtide (MTP-PE) Structure: MDP conjugated to a phosphatidylethanolamine lipid tail. Mechanism: Integrates into liposomal formulations, enhancing macrophage activation. Clinical Use: Approved for osteosarcoma; induces robust Th1 responses but causes dose-limiting flu-like symptoms .

Romurtide (MDP-Lys(L18)) Structure: MDP linked to a lysine residue and stearic acid. Advantages: Prolonged half-life due to lipid anchoring; used in Japan for chemotherapy-induced neutropenia. Limitations: Limited utility in vaccines due to excessive IFN-γ production .

B30-MDP

- Structure : Features a branched fatty acid chain.

- Performance : Superior adjuvant activity in preclinical models but abandoned in HIV trials due to reactogenicity .

Non-MDP Adjuvants

QS-21

- Source : A saponin derived from Quillaja saponaria.

- Mechanism : Promotes cytotoxic T-cell responses via lysosomal escape of antigens.

- Comparison : Unlike this compound, QS-21 is chemically heterogeneous and causes injection-site pain, limiting its use in humans. Synthetic variants (e.g., Fernández-Tejada’s simplified saponins) show reduced toxicity but lack clinical validation .

Table 1: Key Properties of this compound and Comparable Adjuvants

| Compound | Solubility | Target Immune Response | Clinical Status | Toxicity Profile |

|---|---|---|---|---|

| This compound | Water-soluble | Th2 > Th1 | Preclinical/Phase I | Low reactogenicity |

| Murabutide | Water-soluble | Balanced Th1/Th2 | Phase II (discontinued) | Mild |

| Mifamurtide | Lipid-soluble | Th1-dominated | Approved (osteosarcoma) | High (fever, fatigue) |

| QS-21 | Amphiphilic | CTL > Antibody | Phase III (limited use) | Dose-dependent pain |

Research Findings and Clinical Implications

- Preclinical Data : this compound outperforms Murabutide in inducing antigen-specific IgG titers in murine models, with minimal interleukin-6 (IL-6) release, suggesting better tolerability .

- Formulation Synergy : Combines effectively with aluminum salts to amplify CD4+ T-cell help, a critical advantage for recombinant protein vaccines .

- Gaps in Knowledge: No head-to-head comparisons with next-generation saponins (e.g., QS-21 analogs) are published. Its efficacy in elderly or immunocompromised populations remains unstudied.

Biological Activity

Temurtide is a threonine-based derivative of muramyl dipeptide (MDP), primarily recognized for its role as an immunomodulatory agent. It has been incorporated into various formulations, notably the SAF-1 vaccine, which is designed to enhance immune responses against specific pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound functions by stimulating the immune system through various pathways:

- Activation of Immune Cells : this compound activates macrophages and dendritic cells, enhancing their ability to present antigens and secrete pro-inflammatory cytokines. This leads to a more robust adaptive immune response.

- T Cell Stimulation : It promotes T cell proliferation and differentiation, particularly enhancing the Th1 response, which is crucial for combating intracellular pathogens.

- Cytokine Production : this compound induces the production of key cytokines such as IL-6 and TNF-alpha, which play significant roles in inflammation and immune regulation.

Clinical Efficacy

This compound's efficacy has been evaluated in various preclinical and clinical studies, demonstrating promising results:

- Vaccine Adjuvant : As part of the SAF-1 formulation, this compound has been shown to significantly enhance the immunogenicity of vaccines against pathogens like Vibrio cholerae and Salmonella typhimurium. In animal models, it increased antibody titers and T cell responses compared to controls .

- Safety Profile : Clinical trials have reported a favorable safety profile for this compound, with minimal adverse effects observed in vaccinated populations. No serious vaccine-related adverse reactions were noted in large-scale studies involving diverse demographics .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound:

-

SAF-1 Vaccine Trials :

- Study Overview : A phase 2 clinical trial evaluated the SAF-1 vaccine containing this compound in adults.

- Findings : Participants exhibited a significant increase in IgG antibody levels against targeted antigens post-vaccination. The study concluded that this compound effectively enhances vaccine-induced immunity without compromising safety .

-

Immunogenicity in Pediatric Populations :

- Study Overview : A study focused on the use of this compound as an adjuvant in vaccines administered to children.

- Findings : Results indicated that children receiving the this compound-adjuvanted vaccine had higher seroconversion rates compared to those receiving standard vaccinations. This suggests that this compound may be particularly beneficial in enhancing immune responses in vulnerable populations .

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

| Study Type | Population | Key Findings | Safety Profile |

|---|---|---|---|

| Preclinical Trials | Animal Models | Enhanced immune response against pathogens | No significant adverse effects |

| Phase 2 Clinical Trial | Adults | Increased IgG levels; improved seroconversion | Favorable; minimal side effects |

| Pediatric Study | Children | Higher immunogenicity compared to standard vaccines | Safe; well-tolerated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.